![molecular formula C20H32N2O6S B1593864 N,N-Diethyl-m-aminophenol sulfate CAS No. 68239-84-9](/img/structure/B1593864.png)
N,N-Diethyl-m-aminophenol sulfate
Overview
Description
N,N-Diethyl-m-aminophenol sulfate is a chemical compound with the molecular formula C20H32N2O6S. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethyl-m-aminophenol sulfate can be synthesized through the reaction of m-aminophenol with diethyl sulfate under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the sulfate ester.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-m-aminophenol sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of this compound derivatives.
Reduction: Reduction products such as N,N-Diethyl-m-aminophenol.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dye Production
N,N-Diethyl-m-aminophenol sulfate is primarily used as an intermediate in the manufacture of various dyes, including:
- Fluorescent Dyes : Used in applications requiring bright colors and high visibility.
- Xanthene Dyes : Commonly utilized in biological staining and fluorescent labeling.
- Heat-Sensitive Dyes : Employed in thermal printing technologies .
The compound's ability to form stable colorants makes it valuable in industries such as textiles, paper, and plastics.
Cosmetic Formulations
In cosmetics, particularly hair dyes, this compound serves as a key ingredient due to its effective coloring properties. Regulatory assessments indicate that formulations containing this compound can be safe when used within specified concentration limits . Studies have shown that at concentrations of 0.05% to 0.1%, the compound does not exhibit significant dermal toxicity or irritation, making it suitable for cosmetic applications .
Safety Assessments
Safety evaluations are crucial for compounds used in consumer products. Research has indicated that this compound has a favorable safety profile at regulated concentrations:
- Dermal Toxicity : Studies on animal models have shown no adverse effects at doses up to 10 mg/kg/day, establishing it as a safe ingredient for topical applications .
- Irritation Studies : Tests conducted on shaven skin have demonstrated minimal irritation, confirming its suitability for use in hair dyes and other cosmetic products .
Case Studies and Research Findings
Several studies have documented the efficacy and safety of this compound in various applications:
These findings underscore the compound's versatility and safety when used appropriately.
Mechanism of Action
The mechanism by which N,N-Diethyl-m-aminophenol sulfate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
N,N-Diethyl-m-aminophenol sulfate is similar to other compounds such as N,N-Diethyl-m-aminophenol and 3-(Dimethylamino)phenol. it is unique in its sulfate group, which influences its reactivity and applications. Other similar compounds include:
N,N-Diethyl-m-aminophenol: Lacks the sulfate group.
3-(Dimethylamino)phenol: Contains a dimethylamino group instead of diethylamino.
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Biological Activity
N,N-Diethyl-m-aminophenol sulfate (DEAPS) is a compound with significant biological activity, particularly in the fields of dermatology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound is chemically classified as a derivative of m-aminophenol, with the molecular formula and a molecular weight of 408.56 g/mol. It is characterized by the presence of two ethyl groups attached to the nitrogen atom of the aminophenol structure, which enhances its solubility and reactivity.
Biological Activity
1. Mechanism of Action
The biological activity of DEAPS primarily stems from its ability to act as a reducing agent and a substrate for various metabolic pathways. It undergoes sulfation in the liver, leading to the formation of metabolites that can interact with biological macromolecules. The compound has been shown to exhibit antioxidant properties, which may help mitigate oxidative stress in cellular environments .
2. Toxicological Profile
Research indicates that DEAPS has a relatively low acute toxicity profile. In animal studies, the oral LD50 (lethal dose for 50% of the population) was found to be approximately 497 mg/kg in rats . Chronic exposure studies have identified a No Observed Adverse Effect Level (NOAEL) at doses below 10 mg/kg body weight per day, indicating that while it can induce some adverse effects at higher concentrations, these effects are reversible upon cessation of exposure .
Case Studies
Case Study 1: Hair Dye Formulations
DEAPS is commonly used in hair dye formulations due to its ability to form stable colorants upon oxidation. A study involving human volunteers demonstrated that formulations containing DEAPS at concentrations up to 2% were well-tolerated without significant adverse reactions . The study highlighted its effectiveness in providing long-lasting color while maintaining safety standards.
Case Study 2: Dermal Absorption Studies
An in vitro study using reconstructed human skin models showed that DEAPS could be metabolized into active metabolites, including paracetamol (acetaminophen), through N-acetylation processes . This finding suggests potential systemic exposure risks when applied topically, emphasizing the need for careful formulation considerations in cosmetic applications.
Research Findings
1. Metabolism and Excretion
Metabolic studies have shown that DEAPS is primarily metabolized in the liver, where it undergoes sulfation and glucuronidation. The metabolites are subsequently excreted via urine. In vitro assays using human hepatocytes revealed that DEAPS could lead to the formation of reactive electrophiles, which may pose genotoxic risks under certain conditions .
2. Genotoxicity Assessment
Genotoxicity testing conducted using bacterial strains (Salmonella typhimurium) indicated that DEAPS did not significantly induce mutations, suggesting a favorable safety profile regarding genetic integrity . However, further long-term studies are warranted to fully elucidate its potential effects on DNA.
Comparative Analysis Table
Property | This compound | m-Aminophenol | p-Methylaminophenol |
---|---|---|---|
Molecular Formula | C20H32N2O6S | C7H9NO | C7H9NO |
Oral LD50 (mg/kg) | 497 | 75 | Not specified |
NOAEL (mg/kg/day) | <10 | 20 | 10 |
Primary Metabolites | Paracetamol | Paracetamol | Paracetamol |
Genotoxicity | Negative | Moderate | Not assessed |
Properties
IUPAC Name |
3-(diethylamino)phenol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15NO.H2O4S/c2*1-3-11(4-2)9-6-5-7-10(12)8-9;1-5(2,3)4/h2*5-8,12H,3-4H2,1-2H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHOMCCCACORIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)O.CCN(CC)C1=CC(=CC=C1)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4071342 | |
Record name | Phenol, 3-(diethylamino)-, sulfate (2:1) (salt) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4071342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68239-84-9 | |
Record name | N,N-Diethyl-m-aminophenol sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-(diethylamino)-, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 3-(diethylamino)-, sulfate (2:1) (salt) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4071342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[(diethylhydroxyphenyl)ammonium] sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.143 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIETHYL-M-AMINOPHENOL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844LWH5BJD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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